Sigma-1 Receptor Affinity and Selectivity: 1,4-Dioxa vs. 1-Oxa Spirocyclic Scaffold Comparison
The 1,4-dioxa-8-azaspiro[4.5]decane derivative 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibits a Ki of 5.4 ± 0.4 nM for σ1 receptors, with 30-fold selectivity over σ2 receptors and 1,404-fold selectivity over the vesicular acetylcholine transporter (VAChT) [1]. In contrast, a parallel series of 1-oxa-8-azaspiro[4.5]decane derivatives—differing only by replacement of one O atom with CH₂—showed σ1 Ki values ranging from 0.61 to 12.0 nM with σ2/σ1 selectivity ratios limited to a maximum of only 44-fold [2]. This demonstrates that the 1,4-dioxa scaffold yields a substantially broader selectivity window (1,404-fold vs. 44-fold maximal off-target discrimination) compared to the mono-oxa analog scaffold.
| Evidence Dimension | σ1 receptor binding affinity (Ki) and selectivity ratio (σ2/σ1 and VAChT/σ1) |
|---|---|
| Target Compound Data | Derivative 5a: Ki(σ1) = 5.4 ± 0.4 nM; selectivity: σ2/σ1 = 30-fold, VAChT/σ1 = 1,404-fold |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane derivatives (series of 7 ligands): Ki(σ1) = 0.61–12.0 nM; selectivity: σ2/σ1 = 2–44 fold |
| Quantified Difference | Selectivity window: 1,404-fold (target scaffold) vs. 44-fold maximum (comparator scaffold) – a >30-fold improvement in maximal off-target discrimination |
| Conditions | In vitro radioligand binding assays using human σ1 and σ2 receptor preparations; VAChT binding assessed separately (J Med Chem 2015; Bioorg Med Chem 2020) |
Why This Matters
For PET radiotracer development programs, the >30-fold larger selectivity window of the 1,4-dioxa scaffold directly translates to lower non-specific background signal and improved tumor-to-background contrast in imaging.
- [1] Xie F, Bergmann R, Kniess T, et al. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(14):5395-5407. DOI: 10.1021/acs.jmedchem.5b00593. View Source
- [2] Tian J, He Y, Deuther-Conrad W, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(14):115560. DOI: 10.1016/j.bmc.2020.115560. View Source
